Biochemical Potency Comparison: RU-0415529 vs. TDI-015051 and Other NSP14 Hits
In a direct head-to-head comparison within the same study series, RU-0415529 inhibited SARS-CoV-2 NSP14 MTase activity with an IC₅₀ of 356 nM, while the optimized derivative TDI-015051 achieved an IC₅₀ of ≤0.15 nM—representing a >2,300-fold improvement in biochemical potency [1]. By comparison, other independently identified NSP14 inhibitors show intermediate potency ranges: NSC111552 (IC₅₀ 5.1 μM), C10 (IC₅₀ 0.34 μM), and SARS-CoV-2 nsp14-IN-2 (IC₅₀ 0.093 μM) .
| Evidence Dimension | Biochemical enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | TDI-015051: ≤0.15 nM; NSC111552: 5.1 μM; C10: 0.34 μM; nsp14-IN-2: 0.093 μM |
| Quantified Difference | >2,300-fold less potent than TDI-015051; 7-fold more potent than NSC111552; comparable to C10; ~3.8-fold less potent than nsp14-IN-2 |
| Conditions | SARS-CoV-2 NSP14 MTase activity; luminescence-based MTase-Glo™ assay (Promega) |
Why This Matters
RU-0415529 occupies a defined potency reference point (mid-nanomolar range) within the NSP14 inhibitor landscape, enabling calibration of assay systems and benchmarking of novel hits against the original screening output.
- [1] Meyer C, Garzia A, Miller MW, et al. Small-molecule inhibition of SARS-CoV-2 NSP14 RNA cap methyltransferase. Nature. 2025;637(8048):1178-1185. IC₅₀ 356 nM (RU-0415529); TDI-015051 IC₅₀ ≤0.15 nM View Source
